3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
Overview
Description
3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine typically involves multiple steps:
Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 3-methyl-4-propan-2-ylphenol with 3-bromopropylamine under basic conditions to form the phenoxypropyl intermediate.
Cyclization to Piperidine: The phenoxypropyl intermediate is then subjected to cyclization with 3-methylpiperidine under acidic conditions to form the desired piperidine derivative.
Oxalic Acid Addition: Finally, the piperidine derivative is reacted with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromopropyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted phenoxypropyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar in structure but with methoxy groups instead of the propan-2-yl group.
3-(3,4,5-Trimethoxyphenyl)propionic acid: Contains additional methoxy groups and a carboxylic acid group.
Uniqueness
3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid is unique due to the presence of both the piperidine ring and the phenoxypropyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
3-methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-15(2)19-9-8-18(13-17(19)4)21-12-6-11-20-10-5-7-16(3)14-20;3-1(4)2(5)6/h8-9,13,15-16H,5-7,10-12,14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPTGCXSDUVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC(=C(C=C2)C(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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